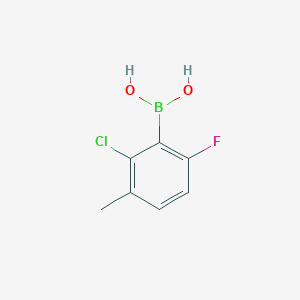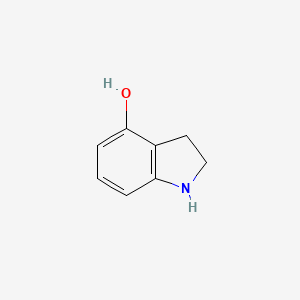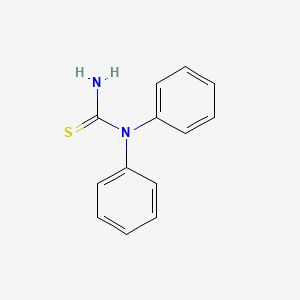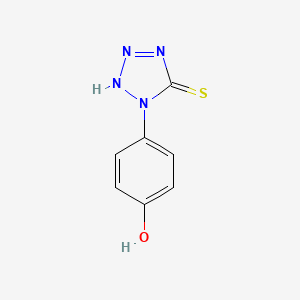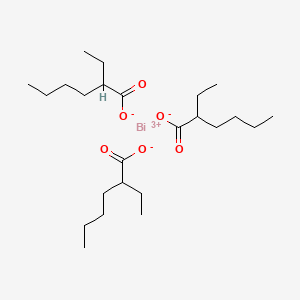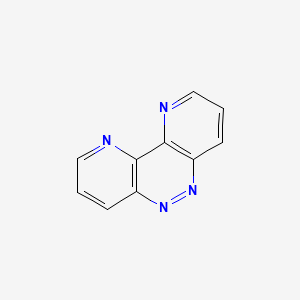
4,5,9,10-四氮杂菲
描述
4,5,9,10-Tetraazaphenanthrene is a heterocyclic compound containing four nitrogen atoms. It has the molecular formula C10H6N4 and a molar mass of 182.18 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
科学研究应用
4,5,9,10-Tetraazaphenanthrene has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 4,5,9,10-Tetraazaphenanthrene are transition metal complexes, particularly those of palladium (Pd) and platinum (Pt) . The compound acts as a ligand, binding to these metal centers and significantly influencing their electronic structure . This interaction is crucial for the compound’s role in various chemical reactions and processes.
Mode of Action
4,5,9,10-Tetraazaphenanthrene interacts with its targets by chelating onto the metal center via its heteroaromatic moiety . This interaction drastically modifies the electronic structure of the metal complex and tunes the stability of the Pd(IV) species . The compound’s mode of action also involves facilitating photo-induced electron transfer (PET) in the presence of biomolecules .
Biochemical Pathways
The interaction of 4,5,9,10-Tetraazaphenanthrene with its targets affects several biochemical pathways. For instance, it plays a role in the formation of high oxidation intermediates of late transition metals . Additionally, the compound is involved in the photo-oxidation of DNA and the generation of photoadducts, i.e., the formation of a covalent bond between the Ru(II) complex and the guanine or tryptophan moieties of a biomolecule .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5,9,10-Tetraazaphenanthrene is currently limited. The compound’s molecular weight is known to be 18218 , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4,5,9,10-Tetraazaphenanthrene’s action are primarily observed in its role as a photosensitizer. The compound’s interaction with its targets leads to the formation of photo-oxidizing complexes . These complexes can react with biomolecules upon excitation, leading to photo-induced electron transfer . This process can ultimately result in the formation of photoadducts .
Action Environment
The action, efficacy, and stability of 4,5,9,10-Tetraazaphenanthrene can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by the presence of light, particularly blue-light irradiation . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by the presence of other molecules in its environment .
生化分析
Biochemical Properties
4,5,9,10-Tetraazaphenanthrene has been found to interact with various biomolecules. For instance, it has been used in the synthesis of Ru(II) and Os(II) photosensitizers, where it could be directly chelated onto the metal center via the heteroaromatic moiety . This interaction allows a photo-induced electron transfer (PET) to take place in the presence of biomolecules .
Cellular Effects
The cellular effects of 4,5,9,10-Tetraazaphenanthrene are primarily observed through its role in photosensitizers. These photosensitizers have numerous applications, including their use in photoredox catalysis, luminescence cellular imaging, and photodynamic therapy
Molecular Mechanism
The molecular mechanism of action of 4,5,9,10-Tetraazaphenanthrene involves its ability to be directly chelated onto metal centers via the heteroaromatic moiety . This allows for a photo-induced electron transfer (PET) to occur in the presence of biomolecules
准备方法
Synthetic Routes and Reaction Conditions: 4,5,9,10-Tetraazaphenanthrene can be synthesized through organic synthesis routes involving cyclization reactions and nitrogen atom doping reactions . One common method involves the cyclization of suitable starting materials under controlled conditions to form the desired heterocyclic structure.
Industrial Production Methods: In industrial settings, 4,5,9,10-Tetraazaphenanthrene is produced through large-scale organic synthesis processes. These processes often involve the use of high-purity starting materials and precise reaction conditions to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions: 4,5,9,10-Tetraazaphenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can participate in electron transfer processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4,5,9,10-Tetraazaphenanthrene under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
1,4,5,8-Tetraazaphenanthrene: Another tetraazaphenanthrene derivative with similar properties and applications.
1,5,6,10-Tetraazaphenanthrene: A structural isomer with different substitution patterns on the phenanthrene ring.
Uniqueness: 4,5,9,10-Tetraazaphenanthrene is unique due to its specific nitrogen atom arrangement, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in photochemistry and coordination chemistry .
属性
IUPAC Name |
3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFMZFPFIUREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409003 | |
| Record name | 4,5,9,10-Tetraazaphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-05-4 | |
| Record name | 4,5,9,10-Tetraazaphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,5,9,10-Tetraazaphenanthrene (taphen) contribute to the stabilization of Palladium(IV) species in organometallic complexes?
A1: Research has shown that taphen, when incorporated into a heterobimetallic complex containing a divalent organolanthanide fragment (Cp*2Yb) and a palladium bis-alkyl fragment (PdMe2), can facilitate the formation and stabilization of unusual Palladium(IV) species [, ]. This stabilization arises from the redox non-innocent nature of taphen, meaning it can readily accept or donate electrons. Upon oxidative addition of methyl iodide (MeI) to the Pd(II) center, taphen can act as an electron reservoir, enabling the formation of the Pd(IV) tris-alkyl species. This ability to stabilize high-valent metal centers makes taphen a valuable ligand in organometallic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


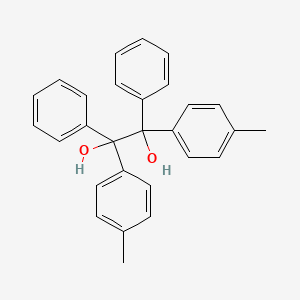
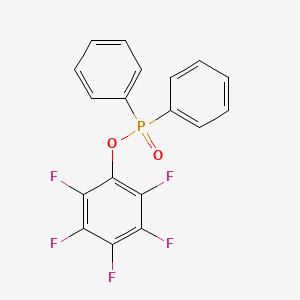
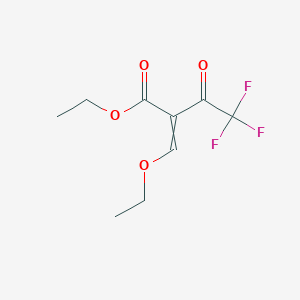
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
